molecular formula C10H8Cl2O2 B12438598 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester

Cat. No.: B12438598
M. Wt: 231.07 g/mol
InChI Key: RVBQSTISRBKZTG-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a dichlorophenyl group attached to an acrylic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(2,4-Dichloro-phenyl)-acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dichloro-phenyl)-acrylic acid or 3-(2,4-Dichloro-phenyl)-acetone.

    Reduction: Formation of 3-(2,4-Dichloro-phenyl)-propanol or 3-(2,4-Dichloro-phenyl)-propanal.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichloro-phenyl)-acrylic acid: The parent acid form of the ester.

    3-(2,4-Dichloro-phenyl)-propanol: A reduced form of the ester.

    3-(2,4-Dichloro-phenyl)-acetone: An oxidized form of the ester.

Uniqueness

3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dichlorophenyl group enhances its stability and reactivity in various chemical reactions. Additionally, the ester functionality allows for easy modification and derivatization, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 3-(2,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBQSTISRBKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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